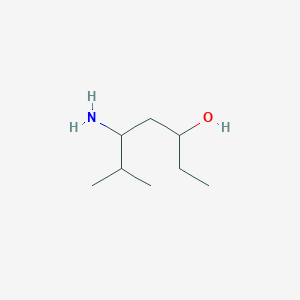

![molecular formula C7H9NO3 B14786862 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

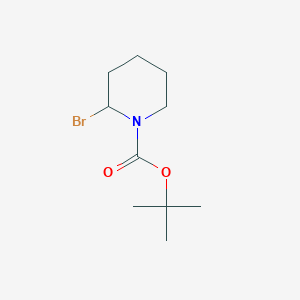

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and a cyclopentane ring

Preparation Methods

The synthesis of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One notable method involves the visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and offers good functional group tolerance and substrate scope.

Chemical Reactions Analysis

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The visible light-induced diastereoselective synthesis of this compound involves the use of 2H-azirines and maleimides . The major products formed from these reactions are highly functionalized derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its potential use as an inhibitor of viral replication, particularly in the context of hepatitis B virus (HBV) replication . The compound’s ability to modulate HBV capsid assembly makes it a promising candidate for antiviral drug development. Additionally, it has applications in the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyran derivatives .

Mechanism of Action

The mechanism of action of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. In the context of HBV replication, the compound disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This inhibition of viral replication is a clinically validated approach to combating HBV.

Comparison with Similar Compounds

2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be compared to other similar compounds, such as tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones These compounds share similar structural features and synthetic routes but may differ in their specific functional groups and applications

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |

InChI |

InChI=1S/C7H9NO3/c9-6-4-2-1-3-5(4)7(10)8(6)11/h4-5,11H,1-3H2 |

InChI Key |

DXWGLRPXJDUPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1)C(=O)N(C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)

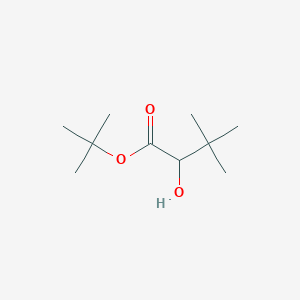

![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)

![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)

![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)

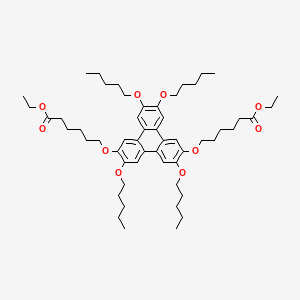

![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)